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Compound of Interest

Compound Name: Chiauranib

Cat. No.: B1574309

A comprehensive analysis of the novel anti-cancer agent, Chiauranib (CS2164), reveals its
potent multi-pronged mechanism of action and promising efficacy across various cancer
subtypes. This guide provides a comparative overview of Chiauranib against established
therapies, supported by preclinical and clinical data, to inform researchers, scientists, and drug
development professionals.

Chiauranib is an orally administered small molecule inhibitor that uniquely targets three critical
pathways involved in tumor progression: tumor angiogenesis, cell mitosis, and the tumor
immune microenvironment. It selectively inhibits Aurora B kinase, Vascular Endothelial Growth
Factor Receptors (VEGFRS), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and
Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] This multi-targeted approach has
demonstrated significant anti-tumor activity in both preclinical models and clinical trials,
positioning Chiauranib as a promising candidate for the treatment of a range of solid and
hematological malignancies.[3][4]

Mechanism of Action: A Triple-Threat Approach

Chiauranib's efficacy stems from its ability to simultaneously disrupt multiple cancer-driving
processes:

« Inhibition of Angiogenesis: By targeting VEGFRs and PDGFRs, Chiauranib cuts off the
blood supply that tumors need to grow and metastasize.[5]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1574309?utm_src=pdf-interest
https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11312147/
https://www.chipscreen.com/en/products/700.html
https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9865968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6332596/
https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28004478/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

 Disruption of Mitosis: Inhibition of Aurora B kinase, a key regulator of cell division, leads to
errors in mitosis and ultimately, cancer cell death.[5]

e Modulation of the Tumor Microenvironment: Through the inhibition of CSF-1R, Chiauranib
can alter the immune landscape within the tumor, potentially enhancing the body's anti-tumor
immune response.[2][6]

This triple-pathway inhibition is visualized in the following signaling pathway diagram:
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Figure 1: Chiauranib's multi-targeted mechanism of action.

Comparative Efficacy in Different Cancer Subtypes
Ovarian Cancer

In platinum-resistant or refractory ovarian cancer, Chiauranib has shown promising results. A
Phase Ib/ll study demonstrated that Chiauranib in combination with chemotherapy (etoposide
or paclitaxel) significantly improved patient outcomes.[1][7]

Median Progression-Free Objective Response Rate
Treatment Arm .

Survival (PFS) (ORR)
Chiauranib Monotherapy

3.7 months[1] 8.7%[1]

(Phase Ib)

Chiauranib + Etoposide

5.4 months[1]
(Phase 11)

Chiauranib + Paclitaxel (Phase

" 5.6 months[1]

Standard Chemotherapy
o ~3 months[1] 5-17%[1]
(Historical)

Other Anti-angiogenics
o 2.1 - 4.4 months[1] 3-15.9%][1]
(Historical)

Table 1: Comparison of Chiauranib with standard therapies in platinum-resistant/refractory
ovarian cancer.

A Phase lll clinical trial is currently underway to further evaluate the efficacy and safety of
Chiauranib in combination with weekly paclitaxel in this patient population.[8]

Small Cell Lung Cancer (SCLC)

Chiauranib is being investigated as both a monotherapy and in combination with
immunotherapy for small cell lung cancer. A Phase lll clinical trial for Chiauranib monotherapy
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in later-line treatment has been completed, and a Phase Il trial for first-line treatment in
combination with a PD-(L)1 antibody and standard chemotherapy has been approved.[6] A
Phase Ib/Il study is also evaluating Chiauranib in combination with the anti-PD-1/CTLA-4
bispecific antibody AK104 for patients who have failed first-line platinum-based chemotherapy
with a PD-1/PD-L1 inhibitor.[9][10]

Pancreatic Cancer

For locally advanced pancreatic ductal adenocarcinoma, a Phase Il clinical trial is assessing
Chiauranib in combination with albumin-bound paclitaxel and gemcitabine as a first-line
treatment.[2] As of July 2025, the 6-month progression-free survival rate for this combination
was approximately 80%, which is a significant improvement over the historical 6-month PFS
rate of 44%-56.4% for standard first-line chemotherapy.[2]

6-Month Progression-Free Survival (PFS)
Rate

Treatment

Chiauranib + Albumin-bound Paclitaxel +
. ~80%6[2]
Gemcitabine

Standard First-Line Chemotherapy (Historical) 44% - 56.4%][2]

Table 2: Comparison of a Chiauranib-containing regimen with standard first-line chemotherapy
in pancreatic cancer.

Follicular Lymphoma

Preclinical studies in transformed follicular lymphoma (t-FL) have demonstrated that
Chiauranib inhibits tumor growth by targeting the VEGFR2/ERK/STAT3 signaling pathway.[3]
These studies showed that Chiauranib induced cell cycle arrest and apoptosis in t-FL cell lines
and exhibited significant anti-tumor effects in a xenograft model.[3][11]

Preclinical Data: In Vitro Potency

Chiauranib has demonstrated potent inhibition of its target kinases with IC50 values in the
single-digit nanomolar range.[4][5]
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Target Kinase Chiauranib IC50 (nM)
VEGFR1 1-9[9]
VEGFR2 1-9[5]
VEGFR3 1-9[5]
PDGFRa 1-9[5]
c-Kit 1-9[9]
Aurora B 1-9[5]
CSF-1R 1-9[5]

Table 3: In vitro inhibitory activity of Chiauranib against its primary targets.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key
experiments are provided below.

Cell Viability Assay (CCK-8)

A common method to assess the effect of a compound on cell proliferation is the Cell Counting
Kit-8 (CCK-8) assay.

Seed cells in Add Chiauranib at Incubate for Measure absorbance
96-wel plate { Incubate for 24h j—»[ various concentrations ]—»[ specified time j—»{ Add CCK-8 reagent ]—»[ Incubate for 1-4h ]—»{ 450 j—» Calculate IC50

Click to download full resolution via product page
Figure 2: Workflow for a CCK-8 cell viability assay.

Protocol:

e Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for
24 hours.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28004478/
https://pubmed.ncbi.nlm.nih.gov/28004478/
https://pubmed.ncbi.nlm.nih.gov/28004478/
https://pubmed.ncbi.nlm.nih.gov/28004478/
https://pubmed.ncbi.nlm.nih.gov/28004478/
https://pubmed.ncbi.nlm.nih.gov/28004478/
https://pubmed.ncbi.nlm.nih.gov/28004478/
https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://www.benchchem.com/product/b1574309?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Treat the cells with a serial dilution of Chiauranib or a comparator drug and incubate for a
specified period (e.g., 48 or 72 hours).

e Add 10 pL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
e Measure the absorbance at 450 nm using a microplate reader.

o Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell
viability against the drug concentration.

In Vivo Tumor Xenograft Model

To evaluate the anti-tumor efficacy of Chiauranib in a living organism, a tumor xenograft model
is commonly used.
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Figure 3: Experimental workflow for an in vivo tumor xenograft model.

Protocol:
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e Human cancer cells (e.g., 1 x 10”7 cells) are injected subcutaneously into the flank of
immunodeficient mice (e.g., NOD/SCID).[11]

e Tumor growth is monitored regularly with calipers.

e When tumors reach a specified volume (e.g., 100 mm3), mice are randomized into treatment
and control groups.[11]

e The treatment group receives Chiauranib orally at a specified dose (e.g., 10 mg/kg/day),
while the control group receives a vehicle.[11]

e Tumor volume and body weight are measured at regular intervals.

o At the end of the study, tumors are excised, weighed, and may be used for further analysis.

Conclusion

Chiauranib's unique multi-targeted mechanism of action, which simultaneously inhibits tumor
angiogenesis, mitosis, and modulates the tumor immune microenvironment, represents a
significant advancement in cancer therapy. The preclinical and clinical data gathered to date
demonstrate its potential to improve outcomes for patients with a variety of difficult-to-treat
cancers. The ongoing and planned clinical trials will further elucidate the role of Chiauranib,
both as a monotherapy and in combination with other anti-cancer agents, in the evolving
landscape of oncology. The comparative data presented in this guide underscores the promise
of Chiauranib as a valuable addition to the oncologist's armamentarium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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